what is (2S)-2-amino(1,2,3-13C3)propan-1-ol used for in research
what is (2S)-2-amino(1,2,3-13C3)propan-1-ol used for in research
An In-depth Technical Guide to the Research Applications of (2S)-2-amino(1,2,3-13C3)propan-1-ol
Abstract
(2S)-2-amino(1,2,3-13C3)propan-1-ol, the stable isotope-labeled form of L-Alaninol, is a specialized yet powerful research tool in modern biomedical and pharmaceutical science. Its utility stems from the incorporation of three Carbon-13 (¹³C) isotopes, which imparts a distinct mass shift without altering its chemical properties. This guide provides a comprehensive overview of its primary applications, focusing on its role as an internal standard for high-fidelity quantification via isotope dilution mass spectrometry and as a metabolic tracer for elucidating complex biochemical pathways through metabolic flux analysis. We will explore the theoretical underpinnings, provide detailed experimental protocols, and discuss the interpretation of data generated using this versatile molecule.
Core Principles: The Power of Stable Isotope Labeling
In complex biological systems, precise measurement is paramount. Stable isotope-labeled (SIL) compounds, where atoms like ¹²C or ¹⁴N are replaced with their heavier, non-radioactive counterparts (e.g., ¹³C, ¹⁵N), have become indispensable tools.[] Unlike radioactive isotopes, stable isotopes are safe for routine handling and in vivo studies, offer long-term stability, and provide unparalleled accuracy in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[][2]
(2S)-2-amino(1,2,3-13C3)propan-1-ol is the enantiomerically pure, fully ¹³C-labeled version of L-Alaninol. Its key feature is a mass that is 3 Daltons (Da) heavier than its natural counterpart. This specific mass shift allows it to be distinguished from the endogenous (unlabeled) L-Alaninol by a mass spectrometer, while ensuring it behaves identically during sample extraction, chromatography, and ionization.[3] This dual identity—chemically identical but mass-distinguishable—is the foundation of its two major research applications.
| Property | Value | Significance |
| Compound Name | (2S)-2-amino(1,2,3-¹³C₃)propan-1-ol | L-Alaninol with all three carbon atoms as ¹³C |
| Molecular Formula | ¹³C₃H₉NO | Isotopic enrichment provides a distinct mass signature |
| Mass Shift | M+3 | Easily resolved from the unlabeled (M+0) analyte in MS |
| Chemical Purity | Typically >98% | Ensures no interference from unlabeled material |
| Isotopic Purity | Typically >99 atom % ¹³C | Guarantees a clean, strong signal for the labeled standard |
Application I: The Gold Standard for Quantitative Bioanalysis
The primary and most widespread use of (2S)-2-amino(1,2,3-13C3)propan-1-ol is as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of unlabeled L-Alaninol in complex biological matrices like plasma, urine, or tissue homogenates.[3] This technique, known as the Stable Isotope Dilution Assay (SIDA) or Isotope Dilution Mass Spectrometry (IDMS), is considered the gold standard in quantitative analysis.[3][4]
The Rationale: Overcoming Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS), co-eluting substances from the biological matrix can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[3] This "matrix effect" is a major source of variability and inaccuracy. Because the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the exact same matrix effects and procedural losses during sample preparation.[3] By measuring the ratio of the analyte to the known concentration of the SIL-IS, these variations are effectively canceled out, leading to highly accurate and precise quantification.[4]
Experimental Workflow: Quantification of L-Alaninol in Human Plasma
This protocol outlines the use of (2S)-2-amino(1,2,3-13C3)propan-1-ol for a typical pharmacokinetic study.
Objective: To accurately determine the concentration of L-Alaninol in plasma samples following administration of a drug for which it is a metabolite or precursor.
Methodology:
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Preparation of Standards: A calibration curve is prepared by spiking known concentrations of unlabeled L-Alaninol into a control matrix (e.g., blank plasma). A fixed, known concentration of (2S)-2-amino(1,2,3-13C3)propan-1-ol is added to each calibrator and to the unknown study samples.
-
Sample Preparation (Protein Precipitation):
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To a 100 µL aliquot of plasma sample (or calibrator), add 2 µL of the internal standard working solution.
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Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
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Vortex vigorously for 1 minute.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new microcentrifuge tube or HPLC vial for analysis.
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-
LC-MS/MS Analysis: The sample is analyzed using a reverse-phase or HILIC column coupled to a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific mass transitions for both the analyte and the internal standard.
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Analyte (L-Alaninol): Precursor ion (M+H)⁺ → Product ion
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SIL-IS (L-Alaninol-¹³C₃): Precursor ion (M+3+H)⁺ → Product ion
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Data Analysis: The concentration of L-Alaninol in the unknown samples is calculated from the calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.[5]
Caption: Workflow for Quantification using SIL-IS.
Illustrative Data: Calibration Curve
| Calibrator Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1.0 | 5,120 | 1,015,000 | 0.005 |
| 5.0 | 25,350 | 1,021,000 | 0.025 |
| 25.0 | 128,100 | 1,011,000 | 0.127 |
| 100.0 | 509,800 | 1,018,000 | 0.501 |
| 500.0 | 2,545,000 | 1,012,000 | 2.515 |
| 1000.0 | 5,110,000 | 1,014,000 | 5.040 |
The resulting linear regression (typically with r² > 0.99) allows for the accurate back-calculation of unknown sample concentrations.
Application II: A Tracer for Metabolic Flux Analysis
The second major application is using (2S)-2-amino(1,2,3-13C3)propan-1-ol as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA).[6] ¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions, providing a functional readout of cellular metabolism.[7][8]
The Rationale: Following the Carbons
L-Alaninol is the reduced form of the amino acid L-Alanine. L-Alanine occupies a critical node in metabolism, linking glycolysis and the tricarboxylic acid (TCA) cycle through its reversible conversion to pyruvate via alanine transaminase.[9][10] By introducing ¹³C₃-L-Alaninol into a biological system (e.g., cell culture), it is expected to be oxidized to ¹³C₃-L-Alanine and subsequently converted to ¹³C₃-pyruvate. These heavy carbons can then be tracked as they flow through central carbon metabolism, revealing the activity of various pathways.[6][11]
Experimental Workflow: Tracing in Cell Culture
Objective: To determine the contribution of the alanine backbone to the TCA cycle in a cancer cell line.
Methodology:
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Cell Culture: Grow cells in a standard medium to mid-log phase.
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Isotope Labeling: Replace the standard medium with a medium containing (2S)-2-amino(1,2,3-13C3)propan-1-ol as the tracer. The incubation time is critical and depends on the pathways of interest, ranging from minutes for fast turnover pools to 24 hours to achieve isotopic steady-state.[7]
-
Metabolite Extraction:
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Rapidly wash the cells with ice-cold saline to remove extracellular medium.
-
Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
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Centrifuge to pellet cell debris and collect the supernatant containing intracellular metabolites.
-
-
LC-MS Analysis: Analyze the metabolite extract using LC-MS. In this case, the mass spectrometer performs a full scan or targeted SIM (Selected Ion Monitoring) to detect the various isotopologues (molecules differing only in their isotopic composition) of downstream metabolites.[7]
-
Data Interpretation: The key is to analyze the Mass Isotopologue Distribution (MID) for key metabolites. For example, ¹³C₃-pyruvate entering the TCA cycle via pyruvate dehydrogenase will generate ¹³C₂-acetyl-CoA (losing one ¹³C as CO₂) and subsequently lead to M+2 labeled citrate, malate, and other TCA intermediates.[7]
Caption: Tracing ¹³C from L-Alaninol into the TCA Cycle.
Illustrative Data: Mass Isotopologue Distributions (MIDs)
Analyzing the MIDs of TCA cycle intermediates can reveal the relative contribution of the tracer to that pool.
| Metabolite | Expected Mass Shift | Fractional Abundance | Interpretation |
| Pyruvate | M+3 | High | Confirms uptake and conversion of the tracer. |
| Citrate | M+2 | Moderate | Indicates flux through pyruvate dehydrogenase (PDH). |
| Malate | M+2 | Moderate | Shows propagation of the label through the TCA cycle. |
| Aspartate | M+2 | Low | Aspartate can be formed from oxaloacetate (M+2). |
This type of analysis provides a detailed snapshot of metabolic activity, which is invaluable for understanding disease states or the effect of drug treatments.[6][12]
Conclusion and Future Perspectives
(2S)-2-amino(1,2,3-13C3)propan-1-ol is a highly specific tool with a dual-purpose capacity in advanced research. As a stable isotope-labeled internal standard, it provides the foundation for the most accurate and reliable quantification of its unlabeled analogue, a critical requirement for pharmacokinetic and clinical studies. As a metabolic tracer, it offers a window into the complex and dynamic network of central carbon metabolism, enabling researchers to map pathway activities and identify metabolic reprogramming in health and disease. While its applications are rooted in the established principles of isotope dilution and metabolic flux analysis, future research may leverage this tool to investigate novel metabolic pathways involving amino alcohols or to develop highly specific diagnostic assays.
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